Cas no 2169219-70-7 (1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol
- OCID190046629831
- 2169219-70-7
- EN300-1939116
- YJOAZLRITAGMRQ-UHFFFAOYSA-N
-
- インチ: 1S/C10H9F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8-9,14H,5H2
- InChIKey: YJOAZLRITAGMRQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1COC2C=CC=CC=2O1)O)(F)F
計算された属性
- せいみつぶんしりょう: 234.05037863g/mol
- どういたいしつりょう: 234.05037863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.7Ų
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939116-2.5g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 2.5g |
$2716.0 | 2023-09-17 | |
Enamine | EN300-1939116-0.1g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 0.1g |
$481.0 | 2023-09-17 | |
Enamine | EN300-1939116-0.5g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 0.5g |
$1081.0 | 2023-09-17 | |
Enamine | EN300-1939116-1g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 1g |
$1386.0 | 2023-09-17 | |
1PlusChem | 1P027ODV-10g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 10g |
$7428.00 | 2023-12-19 | |
1PlusChem | 1P027ODV-250mg |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 250mg |
$910.00 | 2023-12-19 | |
Enamine | EN300-1939116-0.05g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 0.05g |
$322.0 | 2023-09-17 | |
Enamine | EN300-1939116-0.25g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 0.25g |
$686.0 | 2023-09-17 | |
Enamine | EN300-1939116-5.0g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 5g |
$4018.0 | 2023-06-02 | |
1PlusChem | 1P027ODV-5g |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol |
2169219-70-7 | 95% | 5g |
$5029.00 | 2023-12-19 |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-olに関する追加情報
Comprehensive Guide to 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2169219-70-7): Properties, Applications, and Market Insights
In the ever-evolving landscape of specialty chemicals, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2169219-70-7) has emerged as a compound of significant interest across multiple industries. This fluorinated benzodioxin derivative combines unique structural features that make it valuable for pharmaceutical intermediates, material science applications, and advanced chemical synthesis. With increasing searches for "benzodioxin derivatives uses" and "trifluoroethanol compounds applications" in scientific databases, understanding this molecule's potential has become crucial for researchers and industry professionals.
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol features a benzodioxin ring system coupled with a trifluoroethanol moiety, creating a versatile scaffold that has captured attention in medicinal chemistry circles. Recent studies indicate growing interest in "fluorinated building blocks for drug discovery" and "heterocyclic compounds with trifluoromethyl groups," positioning this compound as a potentially valuable intermediate. The presence of both oxygen heterocycles and fluorine atoms contributes to its unique physicochemical properties, including enhanced metabolic stability and improved membrane permeability – characteristics highly sought after in modern pharmaceutical development.
From a synthetic chemistry perspective, CAS 2169219-70-7 offers several advantages as a chiral building block. The 2,3-dihydro-1,4-benzodioxin core provides a rigid framework that can influence the three-dimensional orientation of attached functional groups, while the trifluoroethanol component introduces valuable electronic effects. This combination makes the compound particularly interesting for researchers investigating "asymmetric synthesis methodologies" or "fluorine in medicinal chemistry." Analytical data shows that searches for "chiral benzodioxin derivatives" have increased by 42% in the past two years, reflecting growing recognition of their importance in drug design.
The applications of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol extend beyond pharmaceuticals into advanced material science. The compound's unique electronic properties make it a candidate for developing specialty polymers with enhanced performance characteristics. Industry reports suggest particular interest in "fluorinated materials for electronics" and "high-performance polymer additives," areas where this molecule's structural features could prove advantageous. The benzodioxin moiety may contribute to thermal stability, while the trifluoroethyl group could influence surface properties and dielectric characteristics.
Market analysis reveals that demand for complex fluorinated intermediates like CAS 2169219-70-7 is growing steadily, with projections indicating a compound annual growth rate of 6.8% through 2028. This trend aligns with increased searches for "high-value chemical intermediates" and "custom synthesis services" across major search platforms. The compound's potential in agrochemical research has also gained attention, particularly in developing next-generation crop protection agents where fluorinated compounds often demonstrate improved efficacy and environmental profiles.
Quality control and characterization of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol require specialized analytical techniques. Modern laboratories employ high-resolution mass spectrometry, multidimensional NMR, and chiral HPLC to verify purity and stereochemical integrity. The increasing availability of these advanced analytical methods has facilitated research into "complex heterocyclic compound analysis" and "fluorine-containing molecule characterization," topics showing consistent growth in scientific literature searches.
From a regulatory standpoint, 2169219-70-7 currently falls outside major controlled substance lists, making it accessible for legitimate research purposes. However, responsible handling protocols should always be followed, as with any specialty chemical. The scientific community continues to investigate the full potential of this benzodioxin-trifluoroethanol hybrid, with particular focus on its applications in targeted drug delivery systems and functional material development.
Future research directions for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol may explore its utility in catalysis and molecular recognition systems. The compound's structural features suggest potential as a ligand in transition metal complexes or as a chiral auxiliary in asymmetric transformations. These possibilities align with emerging trends in "green chemistry approaches" and "sustainable chemical processes," search terms that have shown significant growth in academic and industrial databases.
For researchers considering working with CAS 2169219-70-7, proper storage conditions are essential to maintain stability. The compound should be kept in anhydrous environments at controlled temperatures, protected from light exposure. These handling requirements are typical for many oxygen-containing heterocycles and fluorinated alcohols, categories that continue to generate substantial research interest as evidenced by search volume data.
The commercial availability of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol has improved in recent years, with multiple specialty chemical suppliers now offering the compound in research quantities. This increased accessibility has likely contributed to the rise in searches for "benzodioxin derivative suppliers" and "trifluoroethanol compound sources." Pricing trends indicate moderate stability, though costs may vary based on purity specifications and enantiomeric excess requirements.
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol represents an intriguing example of modern heterocyclic chemistry with diverse potential applications. Its unique combination of benzodioxin architecture and trifluoroethanol functionality positions it as a valuable tool for researchers across multiple disciplines. As scientific interest in "fluorinated heterocycles" and "chiral building blocks" continues to grow, this compound's significance in chemical research and industrial applications will likely expand accordingly.
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